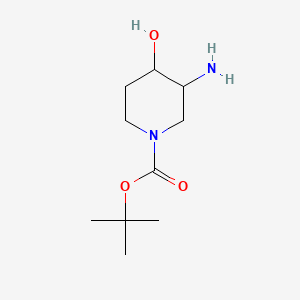

Tert-butyl 3-amino-4-hydroxypiperidine-1-carboxylate

Description

Tert-butyl 3-amino-4-hydroxypiperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position, an amino group at the 3-position, and a hydroxyl group at the 4-position. This compound exists in stereoisomeric forms, such as (3S,4R)- and (3s,4s)-configurations, which are critical in chiral synthesis and pharmaceutical applications.

Properties

IUPAC Name |

tert-butyl 3-amino-4-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7-8,13H,4-6,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUQURLQDYAJECW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60718891 | |

| Record name | tert-Butyl 3-amino-4-hydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

454709-92-3, 1268511-99-4 | |

| Record name | tert-Butyl 3-amino-4-hydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-tert-butyl (3R,4R)-3-amino-4-hydroxypiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-4-hydroxypiperidine-1-carboxylate typically involves the protection of the amine group using a tert-butyl carbamate (Boc) group. The process generally includes the following steps:

Protection of the amine group: The starting material, 3-amino-4-hydroxypiperidine, is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine.

Industrial Production Methods

Industrial production methods for tert-butyl 3-amino-4-hydroxypiperidine-1-carboxylate may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles to form substituted derivatives.

Common Reagents and Conditions

Oxidation: PCC, Dess-Martin periodinane

Reduction: LiAlH4, NaBH4

Substitution: Various electrophiles such as alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Formation of carbonyl derivatives

Reduction: Formation of reduced piperidine derivatives

Substitution: Formation of substituted piperidine derivatives

Scientific Research Applications

Tert-butyl 3-amino-4-hydroxypiperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups . The exact molecular targets and pathways involved may vary based on the specific application and context .

Comparison with Similar Compounds

Key Properties:

- CAS Numbers : 1820579-78-9 (3S,4R) and 1312812-78-4 (3s,4s)

- Molecular Formula : C₁₀H₂₀N₂O₃

- Molecular Weight : 216.28 g/mol

- Purity : Available at ≥98% purity for laboratory use

- Applications : Serves as a versatile intermediate in organic synthesis, particularly for functionalizing piperidine scaffolds in drug discovery .

The compound is commercially available in quantities ranging from 100 mg to 10 g, indicating its utility in small-scale research . Safety data sheets highlight its stability under recommended storage conditions and absence of significant hazards, aligning with typical tert-butyl carbamates .

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between tert-butyl 3-amino-4-hydroxypiperidine-1-carboxylate and analogous piperidine derivatives:

Stereochemical Considerations

Stereoisomerism in the target compound (e.g., 3S,4R vs. 3s,4s) significantly impacts its interactions in chiral environments. For example, specific stereoisomers may exhibit preferential binding to biological targets or improved catalytic efficiency in asymmetric synthesis .

Biological Activity

Tert-butyl 3-amino-4-hydroxypiperidine-1-carboxylate, commonly referred to as t-Boc-3-AHP-OH, is a compound with significant biological and pharmacological potential. This article provides a comprehensive overview of its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring with an amino group and a hydroxyl group, alongside a tert-butyl ester. These structural elements contribute to its unique reactivity and biological interactions.

| Property | Details |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 229.32 g/mol |

| Functional Groups | Amino, Hydroxyl, Ester |

| Stereochemistry | Chiral centers at positions 3 and 4 |

Synthesis Methods

The synthesis of t-Boc-3-AHP-OH typically involves several key steps:

- Protection of the Piperidine Nitrogen : Using tert-butyl chloroformate in the presence of a base such as triethylamine.

- Formation of the Hydroxyl Group : Introduction of the hydroxyl group via selective reduction techniques.

- Purification : The product is purified through crystallization or chromatography to obtain high purity.

The biological activity of t-Boc-3-AHP-OH is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit various enzymes, potentially influencing metabolic pathways.

- Receptor Binding : The amino and hydroxyl groups can form hydrogen bonds with receptors or enzymes, altering their activity.

This mechanism suggests that t-Boc-3-AHP-OH may play a role in modulating physiological responses through its interaction with cellular signaling pathways.

Biological Activity

Research highlights several key areas of biological activity for t-Boc-3-AHP-OH:

- Anticancer Properties : Studies indicate that derivatives of piperidine can exhibit cytotoxic effects against cancer cell lines. For example, compounds structurally related to t-Boc-3-AHP-OH have shown promise in inducing apoptosis in tumor cells .

- Neuroprotective Effects : The compound may influence neurodegenerative pathways, potentially offering therapeutic benefits in conditions like Alzheimer's disease by modulating cholinergic activity .

- Metabolic Regulation : Its role in enzyme inhibition suggests potential applications in metabolic disorders, where modulation of specific enzyme activities could be beneficial .

Case Studies

- Inhibition Studies : A study demonstrated that t-Boc-3-AHP-OH inhibited acetylcholinesterase (AChE) activity in vitro, suggesting potential applications in treating Alzheimer's disease .

- Cytotoxicity Assays : Research involving various cancer cell lines showed that derivatives of this compound exhibited cytotoxicity comparable to established chemotherapeutics .

- Pharmacokinetic Profiles : Investigations into the pharmacokinetics of related compounds indicated favorable absorption and distribution characteristics, which are critical for therapeutic efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.